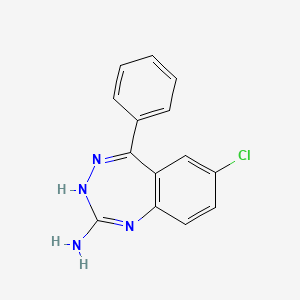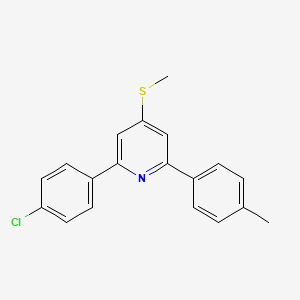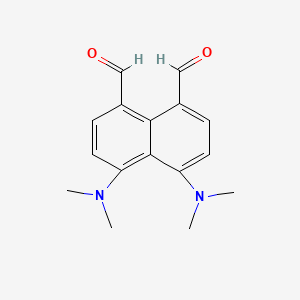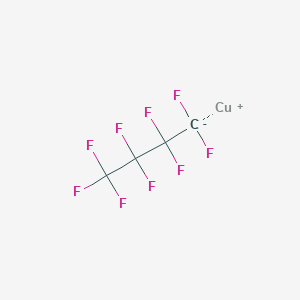![molecular formula C27H40FNO B14285979 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine CAS No. 143873-85-2](/img/structure/B14285979.png)
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-fluorooctyl group and a 4-octylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the 4-Octylphenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-octylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using octylbenzene and a suitable catalyst.
Attachment of the 2-Fluorooctyl Group: The final step involves the introduction of the 2-fluorooctyl group through a nucleophilic substitution reaction. This can be achieved using 2-fluorooctanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Octylphenyl)pyridine: Lacks the 2-fluorooctyl group, resulting in different chemical properties.
5-[(2-Hydroxyoctyl)oxy]-2-(4-octylphenyl)pyridine: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity.
Uniqueness
5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine is unique due to the presence of both the 2-fluorooctyl and 4-octylphenyl groups. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propiedades
| 143873-85-2 | |
Fórmula molecular |
C27H40FNO |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
5-(2-fluorooctoxy)-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C27H40FNO/c1-3-5-7-9-10-11-13-23-15-17-24(18-16-23)27-20-19-26(21-29-27)30-22-25(28)14-12-8-6-4-2/h15-21,25H,3-14,22H2,1-2H3 |
Clave InChI |
BOODGXHEUXTDSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCC(CCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/no-structure.png)

![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)



![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)

